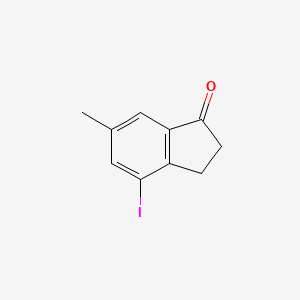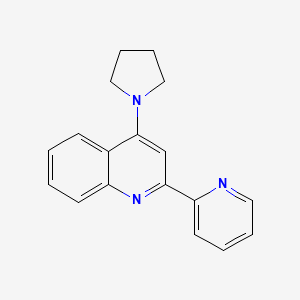
N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)isonicotinimidoyl chloride typically involves the reaction of naphthalene derivatives with isonicotinic acid chloride under specific conditions. One common method involves the use of a solvent such as dichloromethane, with the reaction being carried out at low temperatures to ensure the stability of the intermediate products. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(Naphthalen-1-yl)isonicotinimidoyl chloride may involve large-scale batch reactions. The process would typically include steps such as the purification of starting materials, controlled addition of reagents, and careful monitoring of reaction conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Naphthalen-1-yl)isonicotinimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of naphthalene-based quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced naphthalene derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, reduced naphthalenes, and substituted naphthalenes, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
N-(Naphthalen-1-yl)isonicotinimidoyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and versatile structure.
Mécanisme D'action
The mechanism of action of N-(Naphthalen-1-yl)isonicotinimidoyl chloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(Naphthalen-1-yl)isonicotinimidoyl chloride can be compared with other similar compounds, such as:
N-(Naphthalen-1-yl)phenazine-1-carboxamide: Known for its fungicidal properties and used in agricultural applications.
Naphthalene-1-carboxamide: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of N-(Naphthalen-1-yl)isonicotinimidoyl chloride lies in its specific structural features and reactivity, which make it suitable for a diverse range of applications.
Propriétés
Numéro CAS |
652148-60-2 |
|---|---|
Formule moléculaire |
C16H11ClN2 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
N-naphthalen-1-ylpyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C16H11ClN2/c17-16(13-8-10-18-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |
Clé InChI |
AGCNEQHDKYLVGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)




![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)








